molecular formula C22H23Cl2N3O2 B11108640 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11108640
M. Wt: 432.3 g/mol
InChI Key: YYNSZORPDVVHJI-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by a spirocyclic core and multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves several steps:

    Synthetic Routes:

    Reaction Conditions: Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of chloro and hydroxy groups allows for substitution reactions, where these groups can be replaced by other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for interactions with biological molecules, making it a valuable tool for studying biochemical pathways and enzyme functions.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone share structural similarities.

    Uniqueness: The presence of specific functional groups and the spirocyclic core make it unique, offering distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and applications.

Properties

Molecular Formula

C22H23Cl2N3O2

Molecular Weight

432.3 g/mol

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H23Cl2N3O2/c1-14(28)27-10-8-22(9-11-27)25-19(15-2-4-16(23)5-3-15)13-20(26-22)18-12-17(24)6-7-21(18)29/h2-7,12,20,26,29H,8-11,13H2,1H3

InChI Key

YYNSZORPDVVHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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